A Technical Guide to the Structure and Application of DSPE-PEG-COOH
A Technical Guide to the Structure and Application of DSPE-PEG-COOH
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). This heterobifunctional polymer is a critical component in the field of drug delivery, particularly in the development of nanoparticle systems such as liposomes and micelles for therapeutic applications.
Core Molecular Structure
DSPE-PEG-COOH is an amphiphilic block copolymer, meaning it possesses both hydrophobic and hydrophilic segments. This dual nature is fundamental to its utility, allowing for self-assembly into nanoparticle structures and providing a versatile platform for drug encapsulation and surface functionalization. The molecule can be deconstructed into three primary components:
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DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor of the molecule.[1][2] It consists of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, and a phosphoethanolamine headgroup.[1][3][4] The long, saturated hydrocarbon tails give this portion of the molecule its strong hydrophobic character, enabling it to integrate seamlessly into the lipid bilayers of liposomes or form the core of micelles.[1][5]
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PEG (Polyethylene Glycol): This is a synthetic, hydrophilic, and biocompatible polymer.[6] Its structure consists of repeating ethylene (B1197577) oxide units, commonly expressed as H−(O−CH2−CH2)n−OH.[6][7][8] The PEG chain is covalently linked to the DSPE headgroup. In biomedical applications, the PEG layer forms a hydrated shell on the surface of nanoparticles, which acts as a "stealth" coating to inhibit protein binding and reduce uptake by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[9]
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COOH (Carboxylic Acid): This terminal functional group is located at the distal end of the PEG chain. The carboxylic acid provides a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties.[9][10][11] This functionalization is key to developing targeted drug delivery systems that can selectively accumulate at disease sites.[9]
The logical assembly of these components results in a molecule with a hydrophobic lipid anchor and a flexible, hydrophilic polymer chain terminating in a reactive carboxyl group.
Caption: Diagram 1: Core Structural Components of DSPE-PEG-COOH.
Physicochemical Properties
DSPE-PEG-COOH is commercially available in various PEG molecular weights, which influences the thickness of the hydrophilic corona and the overall size of the resulting nanoparticles. The choice of PEG length is critical for optimizing drug release rates and immunological safety.[12]
| Property | Description | Typical Values |
| Appearance | Physical state at room temperature. | White to off-white solid or powder.[2][9] |
| Molecular Weight (MW) | The average molecular weight of the polymer. Varies by PEG chain length. | PEG variants: 1000, 2000, 3400, 5000 Da, etc.[9][12][13] |
| Purity | Percentage of the desired compound. | Typically ≥95%.[14] |
| Solubility | Solvents in which the compound can be dissolved. | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[9] Slightly soluble in hot water.[2] |
| Reactive Group | The functional group available for conjugation. | Carboxylic Acid (-COOH).[2][15] |
| Reactive To | The complementary functional group for conjugation reactions. | Primary amines (-NH2).[15] |
| Storage Condition | Recommended temperature for long-term storage to prevent degradation. | -20°C in a dry environment.[2][5][14] |
Experimental Protocols
Protocol 1: Ligand Conjugation via EDC/NHS Chemistry
This protocol describes the common method for conjugating an amine-containing ligand (e.g., a peptide) to the terminal carboxyl group of DSPE-PEG-COOH. The reaction uses carbodiimide (B86325) chemistry to form a stable amide bond.[10][13]
Materials:
-
DSPE-PEG-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer: MES or PBS, pH 6.0-7.4
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Methodology:
-
Activation of Carboxyl Group:
-
Dissolve DSPE-PEG-COOH in the reaction buffer.
-
Add a 5 to 10-fold molar excess of both EDC and NHS to the DSPE-PEG-COOH solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.
-
-
Conjugation to Ligand:
-
Dissolve the amine-containing ligand in the reaction buffer.
-
Add the ligand solution to the activated DSPE-PEG-COOH solution. A slight molar excess of the activated lipid may be used.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding a quenching solution.
-
Purify the resulting DSPE-PEG-Ligand conjugate from excess reactants and byproducts using dialysis against a suitable buffer or through size exclusion chromatography.
-
-
Characterization:
Protocol 2: Formulation of Targeted Liposomes
This protocol outlines the thin-film hydration method, a standard procedure for incorporating DSPE-PEG-COOH and the synthesized DSPE-PEG-Ligand into liposomes.
Materials:
-
Primary structural lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-COOH and/or DSPE-PEG-Ligand
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG derivatives in the organic solvent in a round-bottom flask at the desired molar ratios (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (which may contain the drug to be encapsulated) and agitating the flask at a temperature above the phase transition temperature of the primary lipid. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated drug or materials by size exclusion chromatography or dialysis.
-
Visualization of Application Workflow
DSPE-PEG-COOH is instrumental in transforming a standard liposome (B1194612) into a long-circulating, targeted drug delivery vehicle. The following workflow illustrates this process, from nanoparticle self-assembly to the final targeted system.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine, 1069-79-0 | BroadPharm [broadpharm.com]
- 2. nanocs.net [nanocs.net]
- 3. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 6. news-medical.net [news-medical.net]
- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 8. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. DSPE-PEG-COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. biochempeg.com [biochempeg.com]
- 15. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
